molecular formula C12H8BrI2NO B1463200 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine CAS No. 1221792-34-2

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine

Cat. No.: B1463200
CAS No.: 1221792-34-2
M. Wt: 515.91 g/mol
InChI Key: JAWFFRMFLICJDV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the second position, and two iodine atoms at the fourth and sixth positions of the pyridine ring. The unique substitution pattern on the pyridine ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination and iodination of a pyridine derivative followed by the introduction of the benzyloxy group. The reaction conditions often require the use of strong halogenating agents and appropriate solvents to achieve the desired substitution pattern.

For example, the bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride The iodination step can be achieved using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents to make the process more sustainable and economically viable.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the pyridine ring can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyloxy group and halogen atoms can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridine: Lacks the bromine and iodine atoms, making it less reactive in certain types of chemical reactions.

    2-Bromo-4,6-diiodopyridine: Lacks the benzyloxy group, which affects its solubility and reactivity.

    3-(Benzyloxy)-2-chloro-4,6-diiodopyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both bromine and iodine atoms, along with the benzyloxy group, imparts distinct chemical properties that can be exploited in various synthetic and research applications. This combination of substituents can influence the compound’s reactivity, solubility, and binding affinity, making it a valuable tool in chemical and biological research.

Properties

IUPAC Name

2-bromo-4,6-diiodo-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI2NO/c13-12-11(9(14)6-10(15)16-12)17-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWFFRMFLICJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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